molecular formula C16H22N2O B1613901 Cyclopropyl 2-(4-methylpiperazinomethyl)phenyl ketone CAS No. 898762-57-7

Cyclopropyl 2-(4-methylpiperazinomethyl)phenyl ketone

Cat. No.: B1613901
CAS No.: 898762-57-7
M. Wt: 258.36 g/mol
InChI Key: FKYXNVRWTKIQBI-UHFFFAOYSA-N
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Description

Cyclopropyl 2-(4-methylpiperazinomethyl)phenyl ketone is a chemical compound with the molecular formula C₁₆H₂₂N₂O. It is known for its unique structure, which includes a cyclopropyl group, a piperazine ring, and a phenyl ketone moiety. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl 2-(4-methylpiperazinomethyl)phenyl ketone typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.

    Introduction of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, followed by methylation to introduce the methyl group.

    Coupling with the Phenyl Ketone: The final step involves coupling the cyclopropyl and piperazine intermediates with a phenyl ketone through a nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl 2-(4-methylpiperazinomethyl)phenyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Cyclopropyl 2-(4-methylpiperazinomethyl)phenyl ketone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of complex molecules and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopropyl 2-(4-methylpiperazinomethyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Cyclopropyl 2-(4-methylpiperazinomethyl)phenyl ketone can be compared with other similar compounds, such as:

    Cyclopropyl 2-(4-methylpiperazinomethyl)phenyl methanol: This compound has a similar structure but with an alcohol group instead of a ketone.

    Cyclopropyl 2-(4-methylpiperazinomethyl)phenyl amine: This compound features an amine group instead of a ketone.

    Cyclopropyl 2-(4-methylpiperazinomethyl)phenyl carboxylic acid: This compound has a carboxylic acid group instead of a ketone.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

cyclopropyl-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-17-8-10-18(11-9-17)12-14-4-2-3-5-15(14)16(19)13-6-7-13/h2-5,13H,6-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYXNVRWTKIQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643903
Record name Cyclopropyl{2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-57-7
Record name Cyclopropyl[2-[(4-methyl-1-piperazinyl)methyl]phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropyl{2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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